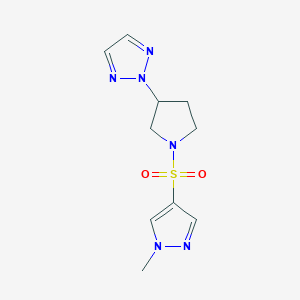
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the significant applications of derivatives related to "2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole" is in the field of antimicrobial activity. Research has shown that novel sulfone-linked bis heterocycles, which include derivatives of this compound, exhibit pronounced antimicrobial activity. For instance, compounds synthesized from E-styrylsulfonylacetic acid methyl ester and tested for their antimicrobial properties showed significant activity, with certain derivatives demonstrating more pronounced effects than others (Padmavathi et al., 2008).
Synthesis and Biological Activity
The compound's derivatives are also integral in the synthesis of various biologically active molecules. For example, research involving regiocontrolled synthesis starting from terminal alkynes, sulfonyl azides, and allenes to produce a wide range of polysubstituted pyrroles highlights the versatility and potential of these derivatives in creating compounds with diverse biological activities (Miura et al., 2013).
Inhibition of Biological Targets
Another critical area of application is in the development of inhibitors for specific biological targets. Derivatives have been prepared and evaluated for their inhibitory activity against caspase-3, a crucial enzyme in apoptosis. This research underscores the potential therapeutic applications of these derivatives in treating diseases where caspase-3 plays a pivotal role (Jiang & Hansen, 2011).
Catalytic Reactions
Derivatives of "2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole" have been used in catalytic reactions to synthesize complex heterocyclic structures, demonstrating the compound's versatility in organic synthesis. For instance, N-sulfonyl-1,2,3-triazoles reacted with alkynes in the presence of a nickel(0)/phosphine catalyst to give substituted pyrroles, showcasing innovative methods for synthesizing valuable organic compounds (Miura, Yamauchi, & Murakami, 2009).
Eigenschaften
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-14-8-10(6-13-14)19(17,18)15-5-2-9(7-15)16-11-3-4-12-16/h3-4,6,8-9H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUEZQOEHYATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

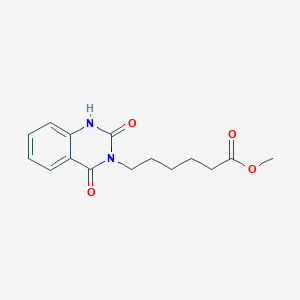
![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)
![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)
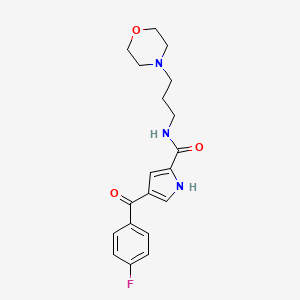
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)
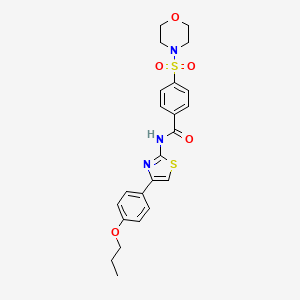
![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)
![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)
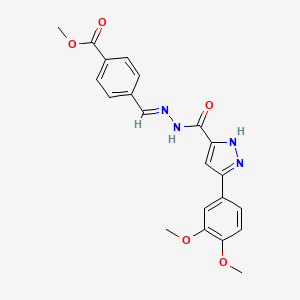
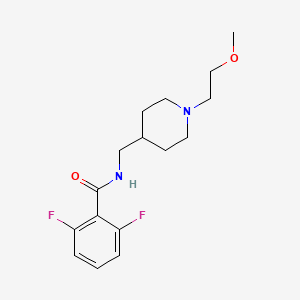
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)